molecular formula C19H28N2O4 B2649074 2-(3,4-Dimethoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide CAS No. 2415520-73-7

2-(3,4-Dimethoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B2649074
CAS No.: 2415520-73-7
M. Wt: 348.443
InChI Key: HXJHBBPGLJOOPV-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a dimethoxyphenyl group, a pyrrolidine ring, and an oxane moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino alcohol.

    Introduction of the Oxane Moiety: The oxane ring is introduced via a nucleophilic substitution reaction, often using an epoxide or a halohydrin as the starting material.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is typically introduced through a Friedel-Crafts acylation or alkylation reaction, using 3,4-dimethoxybenzene as the starting material.

    Final Coupling Step: The final step involves coupling the intermediate compounds to form the desired acetamide. This is usually achieved through an amide bond formation reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower reaction temperatures and increase yields.

    Purification Techniques: Employing advanced purification methods such as crystallization, chromatography, or distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho or para to the methoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Nucleophiles: Including halides, amines, or thiols for substitution reactions.

Major Products

    Oxidation Products: Quinones or other oxidized aromatic compounds.

    Reduction Products: Amines or alcohols, depending on the specific reaction conditions.

    Substitution Products: Various substituted aromatic compounds, depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby preventing substrate access and inhibiting enzyme activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]ethanamide: Similar structure but with an ethanamide moiety.

    2-(3,4-Dimethoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propionamide: Contains a propionamide group instead of an acetamide.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-23-17-4-3-14(11-18(17)24-2)12-19(22)20-15-5-8-21(13-15)16-6-9-25-10-7-16/h3-4,11,15-16H,5-10,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJHBBPGLJOOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2CCN(C2)C3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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